molecular formula C13H17N3O4 B14254273 L-Tryptophylglycine--water (1/1) CAS No. 321310-02-5

L-Tryptophylglycine--water (1/1)

Cat. No.: B14254273
CAS No.: 321310-02-5
M. Wt: 279.29 g/mol
InChI Key: NDUZIQLYHXQIEL-PPHPATTJSA-N
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Description

L-Tryptophylglycine–water (1/1) is a dipeptide compound consisting of L-tryptophan and glycine, with a water molecule integrated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophylglycine–water (1/1) typically involves the coupling of L-tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of L-Tryptophylglycine–water (1/1) may involve large-scale peptide synthesis techniques, optimized for high yield and purity. This can include automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophylglycine–water (1/1) can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.

    Substitution: Substitution reactions can occur at the functional groups of the amino acids, such as the amino or carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of kynurenine derivatives, while reduction can yield modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophylglycine–water (1/1) has several scientific research applications:

    Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.

    Biology: It serves as a substrate in enzymatic studies and can be used to investigate protein-peptide interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and in the study of peptide-based drugs.

    Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tryptophylglycine–water (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Tryptophylglycine–water (1/1) include other dipeptides such as L-Alanylglycine, L-Phenylalanylglycine, and L-Valylglycine. These compounds share structural similarities but differ in their amino acid composition and properties.

Uniqueness

L-Tryptophylglycine–water (1/1) is unique due to the presence of the indole ring from L-tryptophan, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving indole chemistry and tryptophan metabolism.

Properties

CAS No.

321310-02-5

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrate

InChI

InChI=1S/C13H15N3O3.H2O/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H2/t10-;/m0./s1

InChI Key

NDUZIQLYHXQIEL-PPHPATTJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.O

Origin of Product

United States

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